molecular formula C13H13ClN2O B14332795 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide CAS No. 105762-83-2

1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide

Cat. No.: B14332795
CAS No.: 105762-83-2
M. Wt: 248.71 g/mol
InChI Key: RGPQFAJTCCSDMU-UHFFFAOYSA-N
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Description

1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide is an organic compound belonging to the class of dihydropyridines Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under reflux conditions in ethanol . This method is favored for its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine derivatives, which are well-known calcium channel blockers .

Comparison with Similar Compounds

  • Nifedipine
  • Amlodipine
  • Nicardipine

Comparison: 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide shares structural similarities with other dihydropyridines but is unique due to its specific substituents at the benzylic and chloro positions. These modifications can influence its pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of selectivity and efficacy .

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and mechanism of action make it a valuable subject for ongoing research and development.

Properties

CAS No.

105762-83-2

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

1-benzyl-4-chloro-4H-pyridine-3-carboxamide

InChI

InChI=1S/C13H13ClN2O/c14-12-6-7-16(9-11(12)13(15)17)8-10-4-2-1-3-5-10/h1-7,9,12H,8H2,(H2,15,17)

InChI Key

RGPQFAJTCCSDMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(C(=C2)C(=O)N)Cl

Origin of Product

United States

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